4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE
Overview
Description
4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is a complex organic compound with a unique structure that includes a morpholine ring, a diphenyl group, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Core: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a diphenyl ketone is introduced to the oxazolidinone core.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the ethyl group of the oxazolidinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxazolidinone ring may yield an amine.
Scientific Research Applications
4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved can vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-(2-piperidin-4-ylethyl)-4,5-diphenyl-1,3-oxazolidin-2-one
- 4-hydroxy-3-(2-pyrrolidin-4-ylethyl)-4,5-diphenyl-1,3-oxazolidin-2-one
Uniqueness
4-HYDROXY-3-(2-MORPHOLINOETHYL)-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
4-hydroxy-3-(2-morpholin-4-ylethyl)-4,5-diphenyl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-20-23(12-11-22-13-15-26-16-14-22)21(25,18-9-5-2-6-10-18)19(27-20)17-7-3-1-4-8-17/h1-10,19,25H,11-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERZTSPWAPKNMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)OC(C2(C3=CC=CC=C3)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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